molecular formula C10H12N8O3 B12099047 5-(6-Aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol CAS No. 29411-71-0

5-(6-Aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12099047
CAS No.: 29411-71-0
M. Wt: 292.25 g/mol
InChI Key: IFVJLCHSLGMHEY-UHFFFAOYSA-N
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Description

Arazide is a synthetic compound known for its diverse applications in various scientific fields It is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: Arazide can be synthesized through several methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The choice of method depends on the desired purity and yield of the final product. Common reagents used in the synthesis of Arazide include pyridine and pyrrole building blocks .

Industrial Production Methods: In industrial settings, Arazide is typically produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to enhance the reaction rate and yield. Safety measures are crucial during production due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Arazide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted Arazide compounds.

Mechanism of Action

The mechanism of action of Arazide involves its interaction with specific molecular targets within cells. It is known to interfere with key biochemical pathways, leading to its observed effects. For instance, in biological systems, Arazide may inhibit certain enzymes or disrupt cellular processes .

Properties

IUPAC Name

5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVJLCHSLGMHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951938
Record name 9-(2-Azido-2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58699-61-9, 29411-71-0
Record name NSC274942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC105299
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Azido-2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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